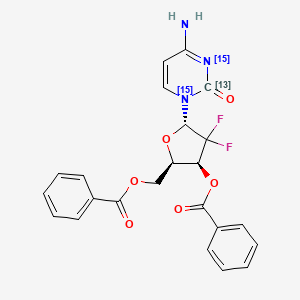
1-Benzimidazoleacetamidoxime(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzimidazoleacetamidoxime(8CI) is a white crystalline solid that is soluble in alcohol and acid, and slightly soluble in ether and ketone . It is a relatively stable compound that does not decompose easily at room temperature . This compound is widely used in organic synthesis and can serve as an intermediate in the production of dyes, amino acid protectors, and heterocyclic compounds .
Preparation Methods
The synthesis of benzimidazole derivatives, including 1-Benzimidazoleacetamidoxime(8CI), typically involves the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes . One common method is the cyclization of 2-aminopyridines using metal-free, iodine-promoted synthesis . Another approach involves the use of o-phenylenediamines and N-substituted formamides in a zinc-catalyzed cyclization . Industrial production methods often employ microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating .
Chemical Reactions Analysis
1-Benzimidazoleacetamidoxime(8CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium dithionite for reduction and iodine for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 1,2-disubstituted benzimidazoles with sodium dithionite can yield benzimidazole derivatives .
Scientific Research Applications
1-Benzimidazoleacetamidoxime(8CI) has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology and medicine, benzimidazole derivatives are known for their antifungal, antibacterial, and anticancer properties . They are also used as fungicides in agriculture to prevent and control plant diseases . Additionally, benzimidazole compounds have shown potential in treating parasitic infections and as proton pump inhibitors .
Mechanism of Action
The mechanism of action of benzimidazole compounds involves their interaction with specific molecular targets and pathways. For instance, benzimidazoles can inhibit the polymerization of tubulin, which is essential for cell division . This inhibition disrupts the microtubule structure, leading to cell cycle arrest and apoptosis in cancer cells . In antifungal applications, benzimidazoles interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
1-Benzimidazoleacetamidoxime(8CI) is part of the benzimidazole family, which includes compounds such as albendazole, thiabendazole, and carbendazim . These compounds share a common benzimidazole ring structure but differ in their substituents and specific applications . For example, albendazole is widely used as an anthelmintic agent, while carbendazim is primarily used as a fungicide . The unique properties of 1-Benzimidazoleacetamidoxime(8CI) make it suitable for specific applications in organic synthesis and as an intermediate in the production of other compounds .
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H10N4O/c10-9(12-14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6,14H,5H2,(H2,10,12) |
InChI Key |
FCDQRWUPXDEQQT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2C/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)



![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)

